molecular formula C11H21NO3 B123482 tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate CAS No. 155975-19-2

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Cat. No.: B123482
CAS No.: 155975-19-2
M. Wt: 215.29 g/mol
InChI Key: XVROWZPERFUOCE-RKDXNWHRSA-N
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Description

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) is a chiral carbamate derivative widely employed in organic synthesis as a protecting group for amines. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a cyclohexyl ring with hydroxyl and carbamate moieties in the (1R,2R) stereochemical configuration . This compound is critical in asymmetric catalysis and pharmaceutical intermediates due to its stability under basic conditions and ease of deprotection under acidic conditions. It is synthesized via reactions between (1R,2R)-diaminocyclohexane (DACH) derivatives and di-tert-butyl dicarbonate, achieving high yields (e.g., 88%) under optimized conditions .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROWZPERFUOCE-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155975-19-2
Record name (1R,2R)-trans-N-Boc-2-Aminocyclohexanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cassiaside can be synthesized through various chemical reactions involving the glycosylation of naphthopyrone derivatives. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production of Cassiaside typically involves the extraction of the compound from Cassia obtusifolia seeds. The seeds are processed to isolate the naphthopyrone glycosides, including Cassiaside, through solvent extraction and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cassiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Cassiaside can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of Cassiaside can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving Cassiaside can occur in the presence of nucleophiles or electrophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cassiaside may yield quinones, while reduction may produce reduced naphthopyrone derivatives .

Scientific Research Applications

Organic Synthesis

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is primarily used as a protecting group for amines in organic synthesis. This allows for selective reactions without interference from the amine group. It is particularly useful in the synthesis of:

  • N-Boc-protected anilines using palladium-catalyzed reactions.
  • Tetrasubstituted pyrroles functionalized with ester or ketone groups .

Biological Studies

The compound has been investigated for its potential biological activities:

  • Enzyme Modulation: Research indicates that it can modulate enzyme activity through interactions with specific molecular targets, including esterases and amidases, which catalyze the hydrolysis of the carbamate group. This modulation can influence various biochemical pathways .
  • Therapeutic Potential: Its structural characteristics allow it to interact with receptors and enzymes, suggesting potential therapeutic applications in pharmacology .

Case Study 1: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor of acetylcholinesterase. This enzyme plays a critical role in neurotransmitter regulation, making the compound significant for neuropharmacological research .

Case Study 2: Receptor Interaction

Research has demonstrated that this compound may influence adrenergic receptors, which are vital in regulating cardiovascular functions. Understanding its interaction with these receptors could lead to advancements in treatments for cardiovascular diseases .

Comparison with Similar Compounds

Substituent Variations in Cyclohexyl Carbamates

The tert-butyl group is a common protecting group, but substitutions with isobutyl , benzyl , or diphenylethyl groups significantly alter physicochemical and reactivity profiles. Key analogs include:

Compound Name Protecting Group Backbone Yield Key Applications Reference
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate tert-butyl Cyclohexyl 88% Asymmetric catalysis, drug intermediates
Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate Isobutyl Cyclohexyl 82% Ligand synthesis
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate Benzyl Cyclohexyl 66% Transition metal complexes
tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate tert-butyl Diphenylethyl 77% Chiral auxiliaries

Key Observations :

  • Steric Effects : The tert-butyl group offers superior steric protection compared to isobutyl or benzyl, reducing undesired side reactions .
  • Deprotection Efficiency: Benzyl groups require hydrogenolysis, while tert-butyl groups are cleaved under mild acidic conditions, enhancing versatility .
  • Stereochemical Impact : The (1R,2R) configuration in the cyclohexyl backbone is crucial for enantioselectivity in catalytic applications, as seen in asymmetric hydrogenation reactions .

Stereoisomeric Variants

Stereochemistry profoundly influences biological activity and synthetic utility. For example:

  • tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate (CAS: 145166-06-9): The (1S,2S) enantiomer exhibits distinct crystallinity and solubility compared to the (1R,2R) form, affecting its use in crystallization-driven purification .
  • tert-Butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate (CAS: 291533-28-3): Altered hydrogen-bonding patterns due to mixed stereochemistry reduce its stability in polar solvents .

Physicochemical Data

Property This compound Isobutyl Analog (6) Benzyl Analog (7)
Molecular Weight 286.37 g/mol 242.31 g/mol 276.35 g/mol
Melting Point 120–122°C (lit.) 98–100°C 112–114°C
Solubility (CHCl₃) High Moderate Low
Stability (pH 7–9) Stable Partially hydrolyzed Stable

Biological Activity

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a synthetic organic compound with notable biological activity. Its molecular structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C₉H₁₇N₁O₃
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1932101-73-9
  • IUPAC Name : this compound
  • Structural Features : The compound features a tert-butyl group that enhances its solubility and steric bulk, along with a hydroxyl group that facilitates hydrogen bonding.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects depending on the target:

  • Enzyme Interactions : It may act as an inhibitor or activator in metabolic pathways, influencing enzyme activity through covalent or non-covalent bonding.
  • Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

Table 1: Summary of Mechanisms

MechanismDescription
Enzyme InteractionInhibition or activation of metabolic enzymes
Cellular SignalingModulation of signaling pathways
Gene ExpressionUpregulation or downregulation of specific genes

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
  • Neuroprotective Potential : Preliminary studies indicate that it could protect neuronal cells from damage in models of neurodegeneration.

Case Study Example

A study investigating the neuroprotective effects of this compound involved administering the compound to rat models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

  • Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.
  • Organic Synthesis : As an intermediate in chemical synthesis, it aids in the production of complex organic molecules.
  • Biological Research : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways involving carbamates.

Table 2: Applications Overview

FieldApplication
Medicinal ChemistryDevelopment of new therapeutic agents
Organic SynthesisIntermediate for complex molecule synthesis
Biological ResearchSubstrate for studying enzymatic reactions

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with high enantiomeric purity?

  • Methodology : Use diastereoselective intramolecular α-amidoalkylation or iodolactamization to control stereochemistry. For example, enantioselective synthesis of related carbamates employs chiral auxiliaries or catalysts to achieve >95% enantiomeric excess (e.e.) .
  • Critical Parameters : Temperature control (0–25°C), solvent polarity (e.g., MeOH/THF), and reaction time (12–24 hrs) are essential to minimize racemization .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC at 254 nm, comparing retention times and peak areas.

Use NMR (e.g., in situ 1H^1H-NMR in D2 _2O) to track structural changes, focusing on carbamate bond hydrolysis .

  • Data Interpretation : Degradation is typically accelerated in acidic (pH < 3) or basic (pH > 10) conditions, with the tert-butyl group stabilizing the carbamate under neutral pH .

Q. What analytical techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV/ESI-MS detection for purity assessment (≥95%) and molecular ion confirmation ([M+H]+^+ at m/z 244.3) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar carbamates .

Advanced Research Questions

Q. How do stereochemical variations (e.g., trans- vs. cis-hydroxycyclohexyl) impact biological activity or molecular interactions?

  • Comparative Analysis :

Synthesize diastereomers (e.g., (1R,2S) vs. (1R,2R)) and evaluate cytotoxicity or receptor binding via assays (e.g., IC50_{50} measurements).

Use molecular docking to correlate stereochemistry with binding affinity in enzyme active sites (e.g., cyclooxygenase or kinase targets) .

  • Case Study : A 2016 study showed that trans-configured carbamates exhibit stronger hydrogen-bonding networks in crystal lattices, influencing solubility and bioavailability .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses (e.g., peptide coupling or cross-coupling reactions)?

  • Methodological Insights :

  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with TFA/CH2 _2Cl2 _2 (1:4 v/v) .
  • Coupling Reactions : Use EDCI/HOBt or DCC/DMAP to activate the carbamate for amide bond formation, achieving yields >80% .
    • Contradiction Note : While Boc is typically inert, one study reported unexpected ring-opening reactions in the presence of strong nucleophiles (e.g., Grignard reagents) .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s behavior in novel solvents or catalytic systems?

  • Workflow :

Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying reactive sites (e.g., carbamate oxygen) .

Conduct molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to assess conformational stability and aggregation tendencies .

  • Validation : Compare computational results with experimental solubility and diffusion coefficients (e.g., logP ≈ 1.8 predicted vs. 1.7 observed) .

Q. What crystallization conditions favor high-quality single crystals for structural studies?

  • Optimized Conditions :

  • Solvent System : Slow evaporation from ethyl acetate/hexane (3:7 v/v) at 4°C.
  • Additives : 5% DMF or DMSO to enhance lattice packing, as shown in a 2017 crystallography study .
    • Challenges : Hydroxycyclohexyl groups often form hydrogen-bonded dimers, complicating crystal growth. Use seeding or gradient cooling to mitigate this .

Q. How does the compound’s bioactivity profile compare to structurally analogous carbamates in preclinical models?

  • Data-Driven Approach :

Screen against a panel of cancer cell lines (e.g., MCF-7, HeLa) and compare IC50_{50} values to tert-butyl (2-(benzylamino)ethyl)carbamate derivatives .

Assess metabolic stability in liver microsomes, noting CYP450-mediated oxidation of the cyclohexyl moiety .

  • Key Finding : A 2021 patent highlighted its intermediate role in synthesizing CCR2 antagonists, suggesting potential anti-inflammatory applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
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tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

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